
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione, also known as QAPD, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of quinoxaline and piperidine, two important chemical classes that have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the target organism. For example, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has also been reported to bind to the fungal cell wall component chitin, which is essential for fungal growth and survival.
Biochemical and Physiological Effects
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been shown to exhibit various biochemical and physiological effects depending on the target organism and the experimental conditions. For example, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the activity of certain enzymes such as acetylcholinesterase. 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione in lab experiments is its relatively simple synthesis method and high purity. 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione can be easily synthesized in large quantities with high yields, which makes it suitable for various applications. Another advantage is its versatility, as 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione can be modified to introduce different functional groups or conjugated to other molecules to enhance its properties. However, one of the limitations of using 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione is its potential toxicity, as some studies have reported cytotoxic effects at high concentrations. Therefore, careful dose-response studies and toxicity evaluations are necessary to ensure the safety of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione in lab experiments.
Future Directions
There are several future directions for the research on 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione. One direction is to further investigate its potential therapeutic applications, particularly in cancer and fungal infections. Another direction is to explore its use as a building block for the synthesis of novel organic materials with unique properties. Furthermore, the development of new synthetic methods and modifications of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione may lead to the discovery of more potent and selective compounds with improved pharmacological profiles. Finally, the investigation of the mechanism of action of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione and its interactions with biological targets may provide insights into the design of new drugs and therapies.
Synthesis Methods
The synthesis of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione involves the reaction of quinoxaline-2-carboxylic acid with piperidine-2,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that can be purified by recrystallization or chromatography. The chemical structure of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been investigated for its anticancer, antifungal, and antimicrobial activities. In material science, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been used as a building block for the synthesis of novel organic materials such as conducting polymers and metal-organic frameworks. In analytical chemistry, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been employed as a derivatizing agent for the determination of various compounds such as amino acids and carbohydrates.
properties
IUPAC Name |
3-(quinoxalin-2-ylamino)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12-6-5-10(13(19)17-12)16-11-7-14-8-3-1-2-4-9(8)15-11/h1-4,7,10H,5-6H2,(H,15,16)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYJDHWEYMDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


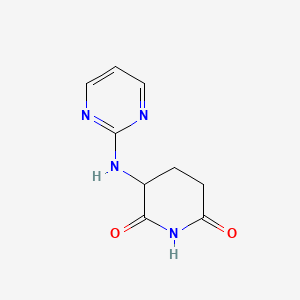

![3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)

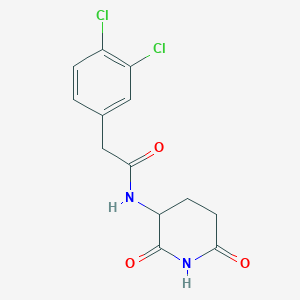

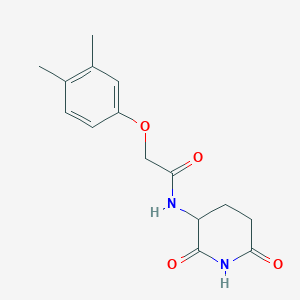
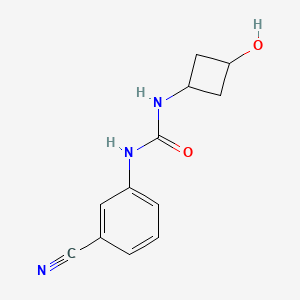
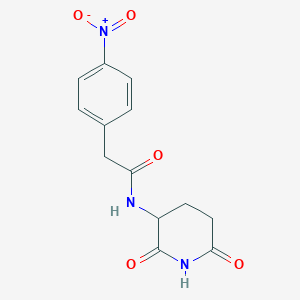


![N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide](/img/structure/B7582323.png)
![3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile](/img/structure/B7582343.png)